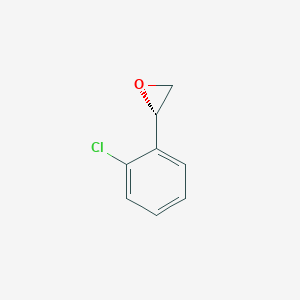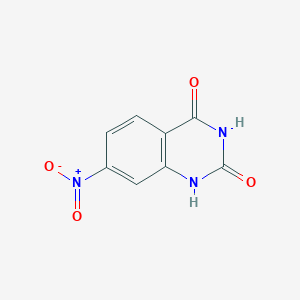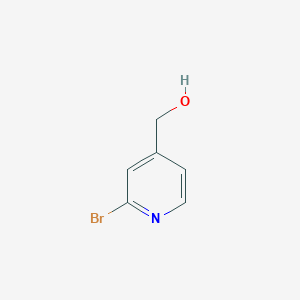
2-(3-Methoxyallylidene)malonic acid dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(3-methoxyallylidene)malonate is an organic compound with the molecular formula C9H12O5 and a molecular weight of 200.19 g/mol . It is a derivative of malonic acid and is characterized by the presence of a methoxyallylidene group. This compound is primarily used in research and industrial applications due to its versatile reactivity and potential for forming various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2-(3-methoxyallylidene)malonate can be synthesized through several methods. One common approach involves the condensation of dimethyl malonate with an appropriate aldehyde under basic conditions. For instance, the reaction of dimethyl malonate with 3-methoxyacrolein in the presence of a base such as sodium methoxide can yield the desired product .
Industrial Production Methods
Industrial production of dimethyl malonate typically involves the esterification of cyanoacetic acid with methanol in the presence of sulfuric acid as a catalyst. This method is efficient and suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(3-methoxyallylidene)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the methoxyallylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(3-methoxyallylidene)malonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of dimethyl 2-(3-methoxyallylidene)malonate involves its ability to undergo various chemical transformations. For example, in a base-catalyzed reaction, the compound can form enolates that participate in nucleophilic addition reactions. This reactivity is crucial for its role in forming complex organic molecules . The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents introduced during the synthesis .
Vergleich Mit ähnlichen Verbindungen
Dimethyl 2-(3-methoxyallylidene)malonate can be compared with other malonate derivatives, such as:
Dimethyl malonate: A simpler derivative used in similar synthetic applications.
Diethyl malonate: Another ester of malonic acid with similar reactivity but different solubility and physical properties.
Methyl 2-(3-methoxyallylidene)malonate: A closely related compound with one less methoxy group, affecting its reactivity and applications.
Eigenschaften
IUPAC Name |
dimethyl 2-[(E)-3-methoxyprop-2-enylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-12-6-4-5-7(8(10)13-2)9(11)14-3/h4-6H,1-3H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBNTZJTOBIOHL-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC=C(C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C=C(C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














